2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol
Description
IUPAC Naming Conventions
The compound is systematically named 2-[(3-chloro-4-fluorophenyl)amino]propan-1-ol . This designation adheres to IUPAC rules by:
- Primary chain identification : Propan-1-ol serves as the parent structure.
- Substituent prioritization : The amino group (-NH-) attached to the 3-chloro-4-fluorophenyl ring is designated as the principal substituent.
- Positional descriptors : The substituents are numbered to reflect the lowest possible set of locants.
Alternative synonyms include 2-amino-2-(3-chloro-4-fluorophenyl)propan-1-ol and 2-[(3-chloro-4-fluorophenyl)amino]propanol . Variations in nomenclature arise from differing substituent emphasis but refer to the same chemical entity.
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 866030-06-0, 1183838-76-7, 1368974-80-4 | |
| Molecular Formula | C₉H₁₁ClFNO | |
| Molecular Weight | 203.64 g/mol | |
| SMILES Code | CC(CO)NC1=CC(=C(C=C1)F)Cl |
Molecular Architecture and Stereochemical Considerations
Structural Features
The molecule comprises three distinct regions:
- Propan-1-ol backbone : A three-carbon chain with a terminal hydroxyl group (-OH) at C1.
- Amino-substituted carbon : The C2 carbon bears an amino group (-NH-) linked to a substituted aromatic ring.
- 3-Chloro-4-fluorophenyl ring : A benzene ring with chlorine at position 3 and fluorine at position 4, ensuring electron-withdrawing effects that influence reactivity.
Stereochemical Implications
The C2 carbon is a chiral center due to its four distinct substituents:
- Group 1 : Hydroxymethyl (-CH₂OH)
- Group 2 : Amino-aryl (-NH-C₆H₃ClF)
- Group 3 : Methyl (-CH₃)
- Group 4 : Hydrogen (-H)
This chirality implies the potential for enantiomerism, though experimental data on optical isomers is not available in public databases. The compound may exist as a racemic mixture or in a single enantiomeric form depending on synthetic routes.
Crystallographic Analysis and Three-Dimensional Conformational Studies
Crystallographic Databases and Structural Insights
While specific crystallographic data for this compound is unavailable in accessible databases like the Cambridge Structural Database (CSD) or Inorganic Crystal Structure Database (ICSD) , general principles for aromatic amines apply:
- Crystal packing : Intermolecular hydrogen bonding between the hydroxyl group and aromatic nitrogen may dominate.
- Unit cell parameters : Hypothetical structures would align with monoclinic or orthorhombic symmetry, common in small organic crystals .
Spectroscopic Fingerprinting
Infrared (IR) Spectroscopy
Key absorption bands are predicted based on functional groups:
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H (alcohol) | 3200–3600 | Strong | Stretching (free/broad) |
| N-H (amine) | 3300–3500 | Medium | Stretching (sharp) |
| =C-H (aromatic) | 3100–3000 | Strong | Stretching (sharp) |
| C-O (alcohol) | 1300–1000 | Strong | Stretching |
| C=C (aromatic) | 1600–1475 | Medium | Ring vibrations |
Data derived from characteristic IR patterns for alcohols and aromatic systems .
Nuclear Magnetic Resonance (NMR)
¹H NMR :
- δ 1.2–1.5 ppm : CH₃ group (triplet, integration 3H).
- δ 3.5–4.0 ppm : CH₂OH (multiplet, integration 2H).
- δ 4.0–4.5 ppm : CH(NH-aryl) (multiplet, integration 1H).
- δ 6.5–7.5 ppm : Aromatic protons (multiplet, integration 3H).
¹³C NMR :
- δ 20–25 ppm : CH₃.
- δ 60–65 ppm : CH₂OH.
- δ 70–75 ppm : CH(NH-aryl).
- δ 110–160 ppm : Aromatic carbons.
Mass Spectrometry (MS)
MS/MS Fragmentation :
- Molecular ion : m/z 203.64 [M+H]⁺.
- Key fragments :
- m/z 135 [C₆H₃ClF⁺] (loss of propan-1-ol).
- m/z 121 [C₆H₃Cl⁺] (loss of F and propan-1-ol).
Computational Molecular Modeling and Quantum Mechanical Calculations
Computational Chemistry Parameters
Key descriptors calculated for pharmacological modeling:
| Parameter | Value | Significance |
|---|---|---|
| TPSA | 32.26 Ų | Topological polar surface area |
| LogP | 2.2718 | Octanol-water partition coefficient |
| H-Acceptors | 2 | Hydrogen bond acceptor sites |
| H-Donors | 2 | Hydrogen bond donor sites |
Quantum Mechanical Insights
- Electronic structure : The electron-withdrawing chlorine and fluorine atoms reduce electron density on the aromatic ring, enhancing reactivity at the amino group.
- Reactivity predictions : The hydroxyl group may participate in hydrogen bonding, while the amino group could act as a nucleophile in substitution reactions.
Properties
IUPAC Name |
2-(3-chloro-4-fluoroanilino)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO/c1-6(5-13)12-7-2-3-9(11)8(10)4-7/h2-4,6,12-13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMJTKRRVZWMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol typically involves the reaction of 3-chloro-4-fluoroaniline with an appropriate propanol derivative under controlled conditions. One common method involves the use of diethyl [3-chloro-4-fluorophenyl]amino]methylene]malonate as an intermediate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents on the phenyl ring significantly alter molecular behavior. Below is a comparative analysis with four analogs:
Key Observations:
Crystallographic and Structural Insights
Crystallography tools like SHELX enable precise structural determination of analogs. For example, the diisopropylamino group in adopts a bulky conformation, reducing molecular flexibility compared to the target compound’s simpler amino-propanol chain.
Biological Activity
2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol, also known as 2-{[(3-chloro-4-fluorophenyl)methyl]amino}propan-1-ol, is an organic compound notable for its unique structural features, including a propanol backbone with a chloro and fluoro substituent on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interaction with Tumor Necrosis Factor alpha (TNFα), which plays a critical role in inflammation and immune response.
Chemical Structure and Properties
- Molecular Formula : C10H12ClF N O
- Molecular Weight : 203.64 g/mol
- Functional Groups : Amino group, hydroxyl group, chloro and fluoro substituents
The presence of these functional groups contributes to the compound's reactivity and biological activity.
The primary mechanism of action for this compound involves its binding to TNFα. This interaction distorts the trimeric structure of TNFα, leading to aberrant signaling when it engages with TNF receptor 1 (TNFR1). The result is a reduction in inflammation and modulation of immune responses, making this compound a candidate for therapeutic applications in inflammatory diseases.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties through its modulation of TNFα signaling pathways. By inhibiting TNFα, the compound can potentially alleviate conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds similar to this compound:
- Interaction with TNFα : A study demonstrated that compounds interacting with TNFα could significantly alter inflammatory responses in vitro, providing a framework for understanding how this compound might function in therapeutic contexts .
- Synthetic Pathways : The synthesis of this compound typically involves reacting 3-chloro-4-fluoroaniline with propanol derivatives under controlled conditions. Research has optimized these pathways for industrial applications, enhancing yield and purity .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has excellent potency and favorable absorption characteristics, indicating its potential as a drug candidate .
Q & A
Q. What strategies optimize the compound’s selectivity for a target receptor over off-target proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
